2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a benzothiazole ring, which is known for its biological activity, and a chlorophenoxy group, which is often found in herbicides and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using methanol and a strong acid or base.
Formation of the Chlorophenoxy Group: The chlorophenoxy group can be synthesized by reacting 4-chlorophenol with chloroacetic acid under basic conditions.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the chlorophenoxy acetic acid derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the benzothiazole ring is particularly noteworthy, as benzothiazole derivatives are known for their diverse biological activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of agrochemicals, such as herbicides or pesticides, due to the presence of the chlorophenoxy group.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with benzothiazole rings can interact with enzymes or receptors, inhibiting or activating their function. The chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: A simpler compound with herbicidal properties.
4,7-dimethoxy-1,3-benzothiazole: A benzothiazole derivative with potential biological activity.
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide: A related compound lacking the chlorophenoxy group.
Uniqueness
2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide is unique due to the combination of the benzothiazole ring and the chlorophenoxy group. This combination may confer unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-22-12-7-8-13(23-2)16-15(12)20-17(25-16)19-14(21)9-24-11-5-3-10(18)4-6-11/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVZNHMAKASVSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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